molecular formula C11H14N2 B2877538 (1-Ethylindol-3-yl)methanamine CAS No. 938305-89-6

(1-Ethylindol-3-yl)methanamine

Cat. No. B2877538
CAS RN: 938305-89-6
M. Wt: 174.247
InChI Key: SPDDNLHZSJKVJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “(1-Ethylindol-3-yl)methanamine” is represented by the InChI code: 1S/C11H14N2/c1-2-13-8-9(7-12)10-5-3-4-6-11(10)13/h3-6,8H,2,7,12H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “(1-Ethylindol-3-yl)methanamine” are not available, indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Physical And Chemical Properties Analysis

“(1-Ethylindol-3-yl)methanamine” is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Pharmacology

Antimicrobial and Antitubercular Agent: Derivatives of indole, such as “(1-Ethylindol-3-yl)methanamine”, have been studied for their potential as antimicrobial and antitubercular agents. These compounds have shown preliminary in vitro antibacterial and antifungal activity, and have been screened for activity against Mycobacterium tuberculosis .

Biochemistry

Biological Activity Modulation: Indole derivatives are known for their diverse biological activities. They are involved in antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and anticholinesterase activities. This makes “(1-Ethylindol-3-yl)methanamine” a candidate for research into modulating these biological pathways .

Medicinal Chemistry

Drug Development: The indole scaffold is a common feature in many synthetic drug molecules. It binds with high affinity to multiple receptors, which is helpful in developing new therapeutic agents. Research into “(1-Ethylindol-3-yl)methanamine” could contribute to the synthesis of new drugs with improved efficacy .

Organic Synthesis

Synthetic Intermediate: Indole derivatives are significant in the synthesis of complex organic molecules. “(1-Ethylindol-3-yl)methanamine” can serve as an intermediate in the synthesis of biologically active compounds, potentially aiding in the treatment of various disorders .

Material Science

Chemical Engineering: While specific applications in material science are not directly mentioned, indole derivatives like “(1-Ethylindol-3-yl)methanamine” could be investigated for their properties in the development of new materials or chemical processes .

Environmental Science

Pollutant Degradation: Nanozymes with catalytic activities are being researched for environmental pollutant detection and treatment. As a stable and multifunctional compound, “(1-Ethylindol-3-yl)methanamine” might be explored for its potential use in nanozyme-based environmental applications .

Safety and Hazards

“(1-Ethylindol-3-yl)methanamine” is classified as a dangerous substance, with hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(1-ethylindol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-2-13-8-9(7-12)10-5-3-4-6-11(10)13/h3-6,8H,2,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDDNLHZSJKVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Ethylindol-3-yl)methanamine

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